molecular formula C8H18OS B1147939 3-Mercaptooctanol CAS No. 548741-01-1

3-Mercaptooctanol

Cat. No.: B1147939
CAS No.: 548741-01-1
M. Wt: 162.29
Attention: For research use only. Not for human or veterinary use.
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Description

3-Mercapto-1-hexanol (CAS RN 51755-83-0) is a sulfur-containing alcohol with the molecular formula C₆H₁₄OS and a molecular weight of 134.24 g/mol. It is characterized by a boiling point of 250°C and a density of 0.97 g/mL, making it a moderately volatile compound with applications in organic synthesis and flavor chemistry. Available commercially in 5 mL (JPY 8,500) and 25 mL (JPY 43,100) quantities, it is primarily utilized in research settings .

Properties

CAS No.

548741-01-1

Molecular Formula

C8H18OS

Molecular Weight

162.29

Purity

95% min.

Synonyms

3-​Mercapto-1-octanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical properties and commercial details of 3-Mercapto-1-hexanol and its analogs:

Compound 3-Mercapto-1-hexanol 8-Mercaptomenthone 3-Mercapto-2-pentanone
CAS RN 51755-83-0 38462-22-5 67633-97-0
Molecular Formula C₆H₁₄OS C₁₀H₁₈OS C₅H₁₀OS
Molecular Weight 134.24 g/mol 186.31 g/mol 118.19 g/mol
Boiling Point 250°C 270–272°C Not reported
Density 0.97 g/mL 1.00 g/mL Not reported
Structural Features Primary alcohol + thiol Menthol derivative + thiol Ketone + thiol
Isomerism None Mixture of isomers None
Commercial Use Research reagent Technical grade Flavoring agent (FEMA 3300)
Pricing JPY 8,500 (5 mL) Not reported €75.00 (5g), €212.00 (25g)

Key Observations:

Chain Length and Functional Groups: 3-Mercapto-1-hexanol (C₆) and 3-Mercapto-2-pentanone (C₅) differ in carbon chain length and functional groups. The former is a thiol-alcohol, while the latter is a thiol-ketone, influencing their reactivity and solubility. 8-Mercaptomenthone (C₁₀) is a bulkier terpene-derived thiol, likely used in fragrance or flavor due to its structural similarity to menthol .

Boiling Points: Boiling points correlate with molecular weight and intermolecular forces. 8-Mercaptomenthone’s higher bp (270–272°C vs.

Applications: 3-Mercapto-2-pentanone’s FEMA No. 3300 designation indicates its use as a flavor additive, contrasting with 3-Mercapto-1-hexanol’s role as a research reagent .

Research Findings

Reactivity and Stability

  • Thiol Group Reactivity: The thiol (-SH) group in all three compounds participates in nucleophilic reactions. However, the adjacent functional groups modulate reactivity. For example, the ketone in 3-Mercapto-2-pentanone may stabilize the thiol via resonance, reducing its nucleophilicity compared to 3-Mercapto-1-hexanol .
  • Isomer Challenges : 8-Mercaptomenthone’s isomer mixture complicates purification and standardization, limiting its use in precision applications .

Spectroscopic Characterization

  • 3-Mercapto-2-pentanone has been characterized via NMR and mass spectrometry, with its carbonyl group (C=O) producing distinct IR absorption at ~1700 cm⁻¹ .

Industrial Relevance

  • 3-Mercapto-2-pentanone’s commercial availability in gram quantities (e.g., 5g for €75.00) underscores its niche role in flavor chemistry, whereas 3-Mercapto-1-hexanol’s higher pricing per volume reflects its specialized research applications .

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